Cas no 886761-96-2 (2-Bromo-5-fluorophenylacetonitrile)

2-Bromo-5-fluorophenylacetonitrile is a versatile brominated and fluorinated aromatic nitrile compound, commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its distinct molecular structure, featuring both bromine and fluorine substituents, enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The compound's high purity and stability make it suitable for applications in the development of agrochemicals, bioactive molecules, and advanced materials. Its halogenated aromatic framework allows for precise functionalization, enabling the synthesis of complex heterocycles and tailored derivatives. This compound is particularly valuable in medicinal chemistry for constructing fluorinated scaffolds with potential therapeutic relevance.
2-Bromo-5-fluorophenylacetonitrile structure
886761-96-2 structure
Product Name:2-Bromo-5-fluorophenylacetonitrile
CAS No:886761-96-2
MF:C8H5BrFN
MW:214.03440451622
MDL:MFCD03094439
CID:1011939
PubChem ID:2773928
Update Time:2025-06-08

2-Bromo-5-fluorophenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-fluorophenylacetonitrile
    • (2-bromo-5-fluorophenyl)acetonitrile
    • 2-(2-bromo-5-fluorophenyl)acetonitrile
    • 2-Bromo-5-fluorobenzyl cyanide
    • KTNJFIQOVKEQFB-UHFFFAOYSA-N
    • SBB094882
    • PC7746
    • FCH4853680
    • 2-(2-bromo-5-fluorophenyl)ethanenitrile
    • 2-(2-bromo-5-fluoro-phenyl)acetonitrile
    • AX8159346
    • V8692
    • 2-Bromo-5-fluorobenzeneacetonitrile (ACI)
    • SY109908
    • MFCD03094439
    • 886761-96-2
    • DTXSID90378780
    • CS-0097921
    • EN300-1912748
    • PS-7965
    • DB-364833
    • SCHEMBL534703
    • AKOS000156948
    • J-508372
    • MDL: MFCD03094439
    • Inchi: 1S/C8H5BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2
    • InChI Key: KTNJFIQOVKEQFB-UHFFFAOYSA-N
    • SMILES: N#CCC1C(Br)=CC=C(F)C=1

Computed Properties

  • Exact Mass: 212.95900
  • Monoisotopic Mass: 212.95894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8
  • XLogP3: 2.4

Experimental Properties

  • Melting Point: 70.6-70.8
  • PSA: 23.79000
  • LogP: 2.65428

2-Bromo-5-fluorophenylacetonitrile Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

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2-Bromo-5-fluorophenylacetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  rt → 90 °C
1.2 90 °C; 90 °C → 50 °C
1.3 Reagents: Water ;  50 °C
Reference
Synthesis of benzylisoquinoline derivatives possessing electron-withdrawing substituents on the benzene ring of the isoquinoline skeleton
Severin, Rene; Mujahidin, Didin; Reimer, Jessica; Doye, Sven, Heterocycles, 2007, 74, 683-700

2-Bromo-5-fluorophenylacetonitrile Raw materials

2-Bromo-5-fluorophenylacetonitrile Preparation Products

2-Bromo-5-fluorophenylacetonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:886761-96-2)2-Bromo-5-fluorophenylacetonitrile
Order Number:A861573
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:30
Price ($):316.0
Email:sales@amadischem.com

Additional information on 2-Bromo-5-fluorophenylacetonitrile

Professional Introduction to 2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2)

2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2) is a highly versatile and significant intermediate in the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound, characterized by its bromo and fluoro substituents on a phenyl ring attached to an acetonitrile group, has garnered considerable attention due to its utility in constructing complex molecular architectures.

The structural features of 2-Bromo-5-fluorophenylacetonitrile make it an invaluable building block for chemists working on drug discovery and material science. The presence of both bromine and fluorine atoms provides unique reactivity, enabling a wide range of chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed cyclizations. These reactions are crucial for the synthesis of biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and improved pharmacokinetic properties in drug candidates. The fluorine atom in 2-Bromo-5-fluorophenylacetonitrile contributes to these desirable characteristics, making it a preferred choice for medicinal chemists aiming to develop next-generation therapeutics. Furthermore, the bromine atom serves as a handle for further functionalization, allowing for the introduction of additional substituents that can fine-tune the biological activity of the final product.

One of the most notable applications of 2-Bromo-5-fluorophenylacetonitrile is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often involved in critical cellular processes and are therefore attractive therapeutic targets. By leveraging the reactivity of this compound, researchers have been able to develop novel inhibitors with high selectivity and potency. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which are implicated in various cancers and inflammatory diseases.

The compound's role in material science is equally noteworthy. Fluorinated aromatic compounds are widely used in the development of advanced materials due to their exceptional thermal stability and chemical resistance. 2-Bromo-5-fluorophenylacetonitrile can be employed to synthesize polymers and coatings that exhibit these desirable properties, finding applications in industries ranging from electronics to aerospace.

The synthesis of 2-Bromo-5-fluorophenylacetonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include halogenation of fluorobenzene derivatives followed by nitrile formation. The efficiency and scalability of these synthetic pathways are critical for industrial production, ensuring that pharmaceutical companies can access sufficient quantities of this important intermediate.

In conclusion, 2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2) is a cornerstone compound in modern synthetic chemistry. Its unique structural features enable a broad spectrum of chemical transformations, making it indispensable for the development of innovative pharmaceuticals and advanced materials. As research continues to uncover new applications for fluorinated compounds, the significance of this intermediate is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:886761-96-2)2-Bromo-5-fluorophenylacetonitrile
A861573
Purity:99%
Quantity:100g
Price ($):316.0
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